molecular formula C13H16FNO B2809826 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(m-tolyl)ethanone CAS No. 2034307-20-3

1-(3-(Fluoromethyl)azetidin-1-yl)-2-(m-tolyl)ethanone

Cat. No.: B2809826
CAS No.: 2034307-20-3
M. Wt: 221.275
InChI Key: TUHUOXJLBWUYRW-UHFFFAOYSA-N
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Description

1-(3-(Fluoromethyl)azetidin-1-yl)-2-(m-tolyl)ethanone is a synthetic organic compound that features a fluoromethyl group attached to an azetidine ring, which is further connected to a m-tolyl ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(m-tolyl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or halogenated amines.

    Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via nucleophilic substitution reactions using fluoromethylating agents like diethylaminosulfur trifluoride (DAST).

    Attachment of the m-Tolyl Ethanone Moiety: The final step involves coupling the azetidine derivative with m-tolyl ethanone using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Fluoromethyl)azetidin-1-yl)-2-(m-tolyl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

1-(3-(Fluoromethyl)azetidin-1-yl)-2-(m-tolyl)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting central nervous system disorders.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies to understand the interaction of fluorinated compounds with biological systems.

Mechanism of Action

The mechanism of action of 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(m-tolyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(Chloromethyl)azetidin-1-yl)-2-(m-tolyl)ethanone
  • 1-(3-(Bromomethyl)azetidin-1-yl)-2-(m-tolyl)ethanone
  • 1-(3-(Hydroxymethyl)azetidin-1-yl)-2-(m-tolyl)ethanone

Uniqueness

1-(3-(Fluoromethyl)azetidin-1-yl)-2-(m-tolyl)ethanone is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and physical properties such as increased metabolic stability and lipophilicity compared to its chloro, bromo, and hydroxyl analogs. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.

Properties

IUPAC Name

1-[3-(fluoromethyl)azetidin-1-yl]-2-(3-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO/c1-10-3-2-4-11(5-10)6-13(16)15-8-12(7-14)9-15/h2-5,12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHUOXJLBWUYRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CC(C2)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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